molecular formula C5Cl5N B147404 Pentachloropyridine CAS No. 2176-62-7

Pentachloropyridine

Cat. No. B147404
CAS RN: 2176-62-7
M. Wt: 251.3 g/mol
InChI Key: DNDPLEAVNVOOQZ-UHFFFAOYSA-N
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Description

Pentachloropyridine is a polychlorinated pyridine with a significant role as an intermediate in organic synthesis. It is involved in various chemical reactions, particularly in the formation of complexes with other elements and in the synthesis of herbicides and other organic compounds.

Synthesis Analysis

The synthesis of pentachloropyridine-related compounds involves various methods. For instance, pentaalkynylpyridines were synthesized using Sonogashira cross-coupling reactions of pentachloropyridine, yielding high yields and exhibiting promising fluorescence properties due to their high quantum yields . Additionally, pentachloropyridine serves as a key intermediate in the synthesis of isotopically labeled herbicides such as picloram and aminopyralid, with the synthesis involving multiple steps and selective removal of chlorine atoms .

Molecular Structure Analysis

The molecular structure of pentachloropyridine and its derivatives has been studied using X-ray diffraction. For example, the structure of a molecular complex of 4-acetylpyridine with pentachlorophenol was determined, revealing a slight twist between the planes of the pyridine and phenol rings . Similarly, the structure of complexes formed by pyridine N-oxides with pentachlorophenol was elucidated, showing that the pentachlorophenol rings are nearly parallel to each other and almost perpendicular to the pyridine ring .

Chemical Reactions Analysis

Pentachloropyridine undergoes various chemical reactions with organometallic compounds. For instance, reactions with n-butyl-, methyl-, phenyl-, and triphenylsilyllithium mainly result in metathesis, while Grignard reagents yield coupling products at the 4-position of pentachloropyridine . The reactivity of pentachloropyridine with different organometallic compounds demonstrates its versatility in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of pentachloropyridine derivatives can be inferred from their synthesis and molecular structures. The photophysical properties of pentaalkynylpyridines, for example, suggest that these compounds have high quantum yields and are potentially useful for fluorescence applications . The crystal structures of complexes involving pentachloropyridine indicate strong hydrogen bonding and specific molecular geometries . These properties are essential for understanding the behavior of pentachloropyridine in various chemical contexts.

Scientific Research Applications

Utility in Organic Synthesis

Pentachloropyridine is a significant perhalogenated compound widely utilized in various chemistry fields. It serves as a building block in the synthesis of chemically relevant organic compounds. The synthesis, reaction, and usage of pentachloropyridine have been extensively developed, demonstrating its versatility. Key factors such as the type of nucleophile, reaction conditions, and solvents significantly influence the regiochemistry of reactions involving this heteroaromatic compound. It plays a crucial role in forming heterocyclic compounds and other organic derivatives derived from pentachloropyridine (Ranjbar‐Karimi, Davoodian, & Mehrabi, 2020).

Environmental Impact and Health Concerns

Although not directly about Pentachloropyridine, it's worth noting that its structural analog, Pentachlorophenol, has been extensively used as a wood preservative and is a known environmental contaminant. Studies have focused on its impact on human health and the environment, particularly in areas where schistosomiasis is epidemic. The re-emergence of schistosomiasis has led to the warranted production and consumption of Pentachlorophenol, causing environmental contamination by it and its impurities, polychlorinated dibenzo-p-dioxins, and dibenzofurans (PCDD/Fs). Despite low environmental levels, specific PCDD/Fs contamination from Pentachlorophenol usage exists. This occurrence correlates positively with the epidemic of schistosomiasis, raising concerns about thyroid-disrupting effects and cancer risks (Zheng, Yu, Wang, & Qu, 2012).

Bacterial Degradation of Similar Compounds

Pentachlorophenol (PCP), another compound closely related to Pentachloropyridine, has been extensively used as a preservative. Man-made polychlorinated phenols like PCP are serious environmental contaminants. Interestingly, despite their recent introduction, bacteria capable of degrading PCP are present in soils worldwide. The PCP-4-monooxygenase enzyme, crucial in the PCP catabolic pathway in many sphingomonads, catalyzes the para-hydroxylation of PCP to tetrachlorohydroquinone. This highlights the recent evolution of catabolic pathways among bacteria that degrade xenobiotic molecules introduced into the environment relatively recently (Crawford, Jung, & Strap, 2007).

Safety And Hazards

Pentachloropyridine is harmful if swallowed. It causes skin irritation and serious eye irritation. It may cause allergy or asthma symptoms or breathing difficulties if inhaled and an allergic skin reaction. It may cause respiratory irritation .

properties

IUPAC Name

2,3,4,5,6-pentachloropyridine
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InChI

InChI=1S/C5Cl5N/c6-1-2(7)4(9)11-5(10)3(1)8
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InChI Key

DNDPLEAVNVOOQZ-UHFFFAOYSA-N
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Canonical SMILES

C1(=C(C(=NC(=C1Cl)Cl)Cl)Cl)Cl
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Molecular Formula

C5Cl5N
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DSSTOX Substance ID

DTXSID2022179
Record name Pentachloropyridine
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Molecular Weight

251.3 g/mol
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Physical Description

Other Solid, White chips; [MSDSonline]
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Boiling Point

280 °C
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Solubility

Very soluble in benzene, ethanol, ligroin
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Product Name

Pentachloropyridine

CAS RN

2176-62-7
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Melting Point

125.5 °C
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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